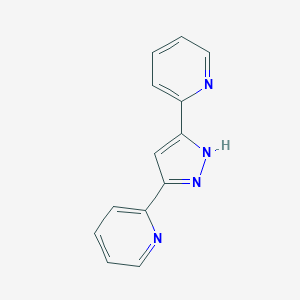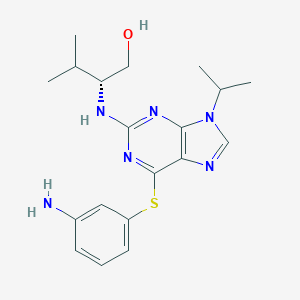
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one
Vue d'ensemble
Description
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one, also known as EBCH, is a cyclohexanone derivative that has been widely studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. It is a colorless, crystalline solid that has a boiling point of 220-222 °C and a melting point of 42-44 °C. EBCH has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
1. Cancer Treatment via Induced Cellular Stress MCB-613 has been identified as a potent steroid receptor coactivator (SRC) small molecule stimulator. Research suggests that acute super-activation of SRCs by MCB-613 specifically and effectively kills cancer cells by inducing aberrant cellular stress. This represents an alternative strategy against cancer .
2. Attenuation of Pathological Remodeling Post-Myocardial Infarction MCB-613 has shown potential in reducing pathological remodeling after a myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
KEAP1-NRF2 Pathway Modulation
MCB-613 binds covalently to KEAP1, a protein that regulates the degradation of NRF2, among other substrates. By bridging two KEAP1 monomers together, MCB-613 interferes with the degradation process, which may have implications in drug resistance and oxidative stress response .
Mécanisme D'action
Target of Action
MCB-613 primarily targets the Kelch-like ECH-associated protein 1 (KEAP1) and Steroid Receptor Coactivators (SRCs) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which plays a key role in cellular defense against oxidative and electrophilic stress . On the other hand, SRCs are a family of transcriptional coactivators that play critical roles in steroid hormone receptor function .
Mode of Action
MCB-613 interacts with its targets in a unique manner. It binds to KEAP1 covalently, and a single molecule of MCB-613 is capable of bridging two KEAP1 monomers together . This modification interferes with the degradation of canonical KEAP1 substrates such as NRF2 .
In the context of SRCs, MCB-613 super-stimulates their transcriptional activity and increases their interactions with other coactivators .
Biochemical Pathways
The interaction of MCB-613 with KEAP1 and SRCs affects several biochemical pathways. The covalent binding of MCB-613 to KEAP1 interferes with the degradation of NRF2, a master regulator of antioxidant response .
In terms of SRCs, MCB-613 markedly induces endoplasmic reticulum (ER) stress coupled to the generation of reactive oxygen species (ROS) . This over-stimulation of SRCs can be exploited as anti-cancer agents by inducing excessive stress in cancer cells .
Result of Action
MCB-613 has been shown to have significant effects at the molecular and cellular levels. It selectively targets EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells harboring diverse resistance mechanisms .
Moreover, MCB-613 has been found to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function . These findings suggest that MCB-613 could have potential therapeutic applications in both cancer treatment and cardiac care.
Action Environment
The action, efficacy, and stability of MCB-613 can be influenced by various environmental factors. For instance, the presence of oxidative stress in the cellular environment can enhance the compound’s ability to induce ER stress and ROS generation . .
Propriétés
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.
ANone: Preclinical studies using animal models have shown encouraging results:
A: While MCB-613 shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to MCB-613 . This unexpected finding suggests that MCB-613's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



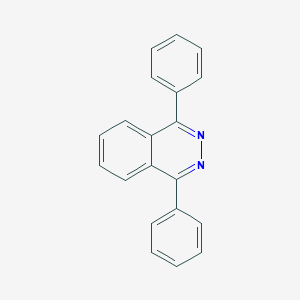
![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
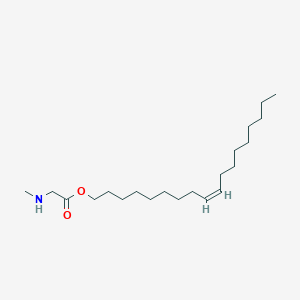
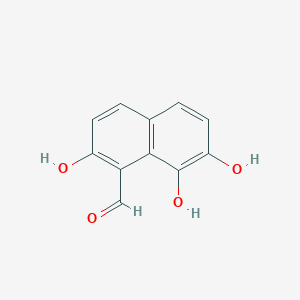
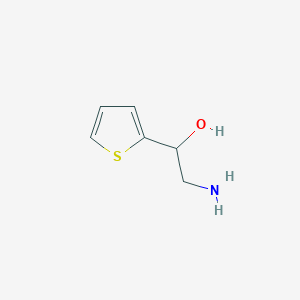


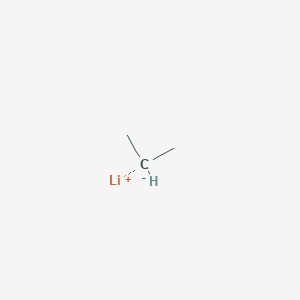


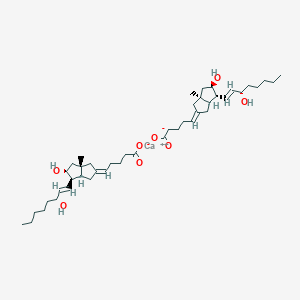
![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
